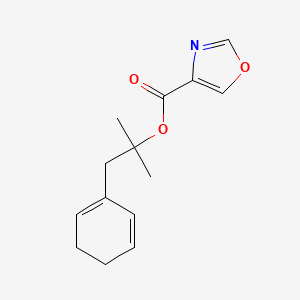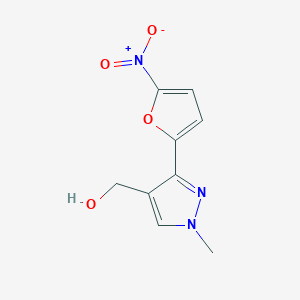
(1-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-4-yl)methanol is a heterocyclic compound that contains both furan and pyrazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-4-yl)methanol typically involves the reaction of 5-nitrofuran-2-carbaldehyde with 1-methyl-3-pyrazole in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(1-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-4-yl)methanol can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the furan and pyrazole rings.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-4-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Mecanismo De Acción
The mechanism of action of (1-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-4-yl)methanol involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The furan and pyrazole rings may also interact with specific enzymes or receptors, contributing to the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(1-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-4-yl)amine: Similar structure but with an amino group instead of a hydroxyl group.
(1-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-4-yl)ethanol: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
(1-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-4-yl)methanol is unique due to the presence of both furan and pyrazole rings, which confer specific chemical and biological properties. The combination of these rings with the nitro and hydroxyl groups makes this compound versatile for various applications in research and industry.
Propiedades
Número CAS |
61621-37-2 |
|---|---|
Fórmula molecular |
C9H9N3O4 |
Peso molecular |
223.19 g/mol |
Nombre IUPAC |
[1-methyl-3-(5-nitrofuran-2-yl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C9H9N3O4/c1-11-4-6(5-13)9(10-11)7-2-3-8(16-7)12(14)15/h2-4,13H,5H2,1H3 |
Clave InChI |
XAHNWAUQKLXYDL-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C(=N1)C2=CC=C(O2)[N+](=O)[O-])CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Difluoromethoxy)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12876112.png)
![2-(Aminomethyl)-6-(methylthio)benzo[d]oxazole](/img/structure/B12876113.png)

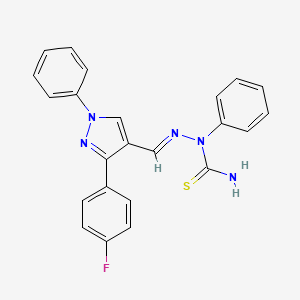
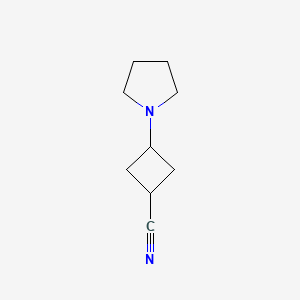
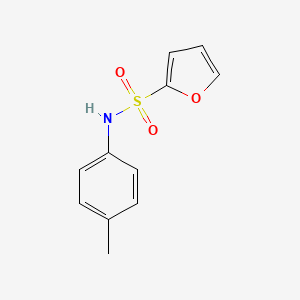
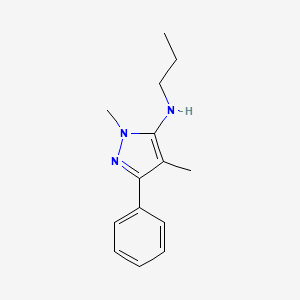
![2,8-Dibromo-4,6-bis(diphenylphosphino)-5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B12876136.png)
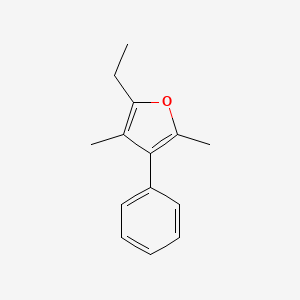
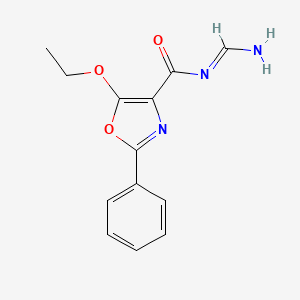
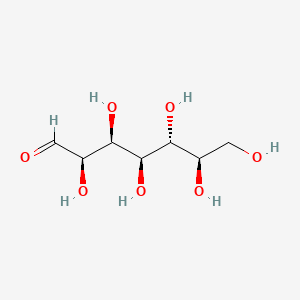

![2-(Aminomethyl)-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12876183.png)
